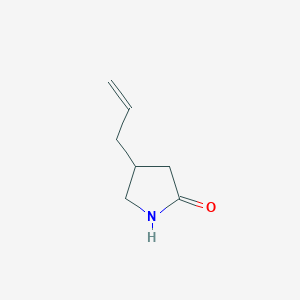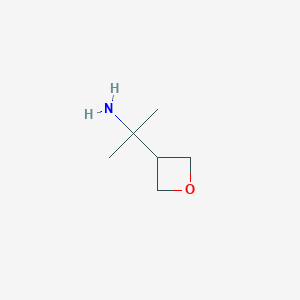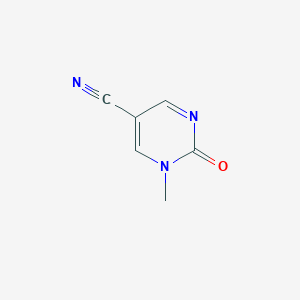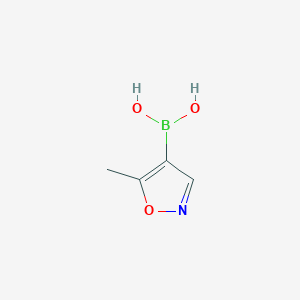
5-Iodo-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of iodine and trifluoromethyl groups in the pyrimidine ring makes this compound of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation: The pyrimidine precursor is first halogenated using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Trifluoromethylation: The halogenated pyrimidine is then subjected to nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under basic conditions.
Industrial Production Methods: Industrial production of 5-Iodo-4-(trifluoromethyl)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 5-Iodo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-4-(trifluoromethyl)pyrimidine or 5-thio-4-(trifluoromethyl)pyrimidine can be formed.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Coupling Products: Complex pyrimidine derivatives with various functional groups.
科学研究应用
Chemistry: 5-Iodo-4-(trifluoromethyl)pyrimidine is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is used to study the effects of halogenated and fluorinated pyrimidines on biological systems. It can be incorporated into nucleic acids or other biomolecules to investigate their interactions and functions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functionalized pyrimidines.
作用机制
The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the iodine atom can participate in halogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound can be incorporated into DNA or RNA, affecting their structure and function.
相似化合物的比较
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar structure but with a bromine atom instead of iodine.
5-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-4-(trifluoromethyl)pyrimidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-4-(trifluoromethyl)pyrimidine is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to stronger halogen bonding interactions and different reactivity patterns. The trifluoromethyl group also imparts unique electronic properties, making this compound distinct from its halogenated analogs.
属性
CAS 编号 |
1260843-81-9 |
|---|---|
分子式 |
C5H2F3IN2 |
分子量 |
273.98 g/mol |
IUPAC 名称 |
5-iodo-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H |
InChI 键 |
VYPHMHFPOFIMGM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC=N1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)



![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)






![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)
